molecular formula C11H8N2O B12088052 [2,4'-Bipyridine]-2'-carbaldehyde

[2,4'-Bipyridine]-2'-carbaldehyde

Cat. No.: B12088052
M. Wt: 184.19 g/mol
InChI Key: PLQCKHZNRUIUID-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-2’-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound features an aldehyde group attached to the 2’ position of the 2,4’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-2’-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,4’-bipyridine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2’ position . Another approach involves the oxidation of 2,4’-bipyridine-2’-methanol using oxidizing agents like manganese dioxide or pyridinium chlorochromate .

Industrial Production Methods

Industrial production of [2,4’-Bipyridine]-2’-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production .

Scientific Research Applications

[2,4’-Bipyridine]-2’-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-2’-carbaldehyde primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable chelate complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and substitution . The aldehyde group can also undergo chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-pyridin-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-10-7-9(4-6-12-10)11-3-1-2-5-13-11/h1-8H

InChI Key

PLQCKHZNRUIUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=C2)C=O

Origin of Product

United States

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